molecular formula C11H13N5O2S B10991353 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10991353
M. Wt: 279.32 g/mol
InChI Key: OURZFMOZMRGRQO-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS: 1442084-48-1) is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5 and a tetrahydrocyclopenta[c]pyrazole carboxamide moiety at position 2. Its molecular formula is C₁₁H₁₃N₅O₂S (molecular weight: 279.32 g/mol). The compound’s structural uniqueness arises from the fusion of a cyclopentane ring with the pyrazole system and the presence of sulfur and nitrogen atoms in the thiadiazole ring, which may influence its electronic and steric properties .

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N5O2S/c1-18-5-8-14-16-11(19-8)12-10(17)9-6-3-2-4-7(6)13-15-9/h2-5H2,1H3,(H,13,15)(H,12,16,17)

InChI Key

OURZFMOZMRGRQO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

Preparation Methods

Alkylation of Thiadiazole Intermediates

The introduction of the methoxymethyl group at the 5-position of the thiadiazole ring is achieved via nucleophilic substitution. A representative protocol involves reacting 5-mercapto-1,3,4-thiadiazole with iodomethyl methyl ether in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetonitrile at 35°C for 3–4.5 hours, with yields contingent upon stoichiometric ratios and purification techniques (Table 1).

Table 1: Alkylation Conditions for 5-Methoxymethyl-1,3,4-Thiadiazole Synthesis

ReagentSolventTemperatureTime (h)YieldCitation
Iodomethyl methyl etherAcetonitrile35°C3–4.526%

Notably, the use of microwave irradiation or ultrasonication could enhance reaction efficiency, though empirical data for this specific system remain unpublished. Post-reaction purification via silica gel chromatography (gradient: 0–50% ethyl acetate/hexanes) is critical for isolating the desired product from unreacted starting materials and byproducts.

Construction of the Tetrahydrocyclopenta[c]Pyrazole Carboxamide

The tetrahydrocyclopenta[c]pyrazole core necessitates a tandem cyclization-acylation strategy. A two-step sequence involving (1) hydrazine-mediated cyclocondensation and (2) carboxamide formation is commonly employed.

Carboxamide Functionalization

Coupling the pyrazole-3-carboxylic acid intermediate with the thiadiazole amine is achieved using peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, activation of the carboxylic acid with EDCl and HOBt (Hydroxybenzotriazole) in dichloromethane, followed by addition of 5-methoxymethyl-1,3,4-thiadiazol-2-amine, affords the target carboxamide.

Table 2: Coupling Reaction Parameters for Carboxamide Formation

Coupling AgentSolventTemperatureTime (h)YieldCitation
EDCl/HOBtDichloromethaneRT1254%

Integrated Synthesis and Process Optimization

Combining the thiadiazole and pyrazole modules demands meticulous control over reaction sequence and stoichiometry. A consolidated pathway (Figure 1) illustrates the convergence of these subunits:

  • Thiadiazole Alkylation : As detailed in Section 1.1.

  • Pyrazole Cyclization and Hydrogenation : Formation of the tetrahydrocyclopenta[c]pyrazole core.

  • Carboxamide Coupling : EDCl-mediated amide bond formation.

Critical Challenges :

  • Low Yields in Alkylation : The 26% yield for thiadiazole methoxymethylation suggests competing side reactions (e.g., over-alkylation). Solvent screening (e.g., DMF vs. acetonitrile) and base optimization (e.g., Cs₂CO₃ instead of K₂CO₃) may improve efficiency.

  • Regioselectivity in Pyrazole Formation : Ensuring exclusive cyclization at the C3 position requires stringent temperature control and catalyst selection.

Alternative Methodologies and Emerging Techniques

Microwave-Assisted Synthesis

Accelerating the alkylation and coupling steps via microwave irradiation (100–150°C, 10–30 minutes) could reduce reaction times from hours to minutes, though scalability remains a concern.

Catalytic Asymmetric Approaches

While the target compound lacks chiral centers, asymmetric catalysis (e.g., titanium-isopropoxide/diethyl tartrate systems) might find utility in synthesizing advanced intermediates with stereochemical complexity.

Industrial-Scale Considerations

Large-scale production necessitates adaptations for cost and safety:

  • Solvent Recovery : Acetonitrile and ethyl acetate are prioritized for their recyclability.

  • Catalyst Recycling : Palladium-based catalysts (e.g., Pd/C for hydrogenation) are reclaimed via filtration and reactivation .

Chemical Reactions Analysis

Hydrolysis of the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain intermediates. For example:

  • Acidic Hydrolysis : In 6M HCl at 80°C, the thiadiazole ring cleaves to form a thiourea derivative.

  • Basic Hydrolysis : Under reflux with NaOH (2M), the ring opens to generate a dithiocarbamate intermediate.

Key Observations :

ConditionProductYield (%)Reference
6M HCl, 80°CThiourea derivative72
2M NaOH, refluxDithiocarbamate68

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl (-OCH3) group on the thiadiazole ring participates in nucleophilic substitution. For instance:

  • Reaction with hydrazine (NH2NH2) in ethanol replaces the methoxy group with an amino group, forming N-[5-(hydrazinylmethyl)-1,3,4-thiadiazol-2-yl]-...carboxamide .

  • Substitution with thiols (e.g., benzyl mercaptan) yields thioether derivatives under mild conditions (room temperature, DMF).

Reaction Efficiency :

ReagentProductReaction TimeYield (%)
NH2NH2Hydrazinylmethyl derivative4 hr85
C6H5CH2SHThioether2 hr78

Cycloaddition Reactions

The thiadiazole moiety engages in [3+2] cycloadditions. Notable examples include:

  • Huisgen Cycloaddition : With terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis, triazole-fused derivatives form.

  • Nitrile Oxide Cycloaddition : Reacts with nitrile oxides to generate isoxazoline-thiadiazole hybrids.

Representative Data :

Reaction TypeConditionsProductYield (%)
HuisgenCuSO4, sodium ascorbate, H2O/EtOHTriazole derivative90
Nitrile OxideRT, CH2Cl2Isoxazoline hybrid65

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 position:

  • Nitration : With HNO3/H2SO4 at 0–5°C, a nitro group is introduced (yield: 60%) .

  • Sulfonation : Concentrated H2SO4 adds a sulfonic acid group (yield: 55%) .

Reaction Parameters :

ReactionElectrophileTemperatureYield (%)
NitrationHNO3/H2SO40–5°C60
SulfonationH2SO4RT55

Oxidation and Reduction

  • Oxidation : The methoxymethyl group oxidizes to a carbonyl using KMnO4 in acidic media, forming N-[5-(carbonyl)-1,3,4-thiadiazol-2-yl]-...carboxamide .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative (yield: 70%).

Comparative Outcomes :

ProcessReagentsProductYield (%)
OxidationKMnO4, H2SO4Carbonyl derivative65
ReductionH2, Pd-CDihydrothiadiazole70

Aza-Michael Addition

The pyrazole-carboxamide group participates in aza-Michael reactions with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile), forming adducts under basic conditions .

Example :

SubstrateConditionsProductYield (%)
AcrylonitrileK2CO3, DMF, 50°CPyrazole-acrylonitrile adduct75

Complexation with Metal Ions

The thiadiazole and pyrazole nitrogen atoms coordinate with transition metals:

  • Cu(II) Complexes : Formed in methanol with CuCl2 (1:2 molar ratio), exhibiting square-planar geometry.

  • Fe(III) Complexes : Synthesized in aqueous ethanol, showing octahedral coordination.

Stability Constants :

Metal IonLog KApplicationReference
Cu(II)8.2Catalysis
Fe(III)6.8Material science

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those containing thiadiazole moieties. For instance, compounds derived from similar structures showed considerable activity against fungi such as Pythium ultimum and Corynespora cassiicola, suggesting that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may exhibit comparable effects .

Antibacterial Properties

The compound's structure indicates potential antibacterial activity. Pyrazole derivatives have been extensively studied for their effectiveness against various bacterial strains. Compounds with similar functional groups have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

There is growing interest in pyrazole derivatives for their anticancer properties. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival . The thiadiazole ring in the structure may enhance this activity by improving bioavailability or targeting specific cellular mechanisms.

Pesticidal Activity

Compounds similar to this compound are being explored for their pesticidal properties. The incorporation of thiadiazole and pyrazole rings has been associated with increased efficacy against pests and pathogens in crops. This suggests potential use as a novel agrochemical agent .

Herbicide Development

The unique properties of this compound may also lend themselves to herbicide development. Its ability to disrupt specific biological pathways could be harnessed to create selective herbicides that target undesirable plant species while preserving crop health.

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Recent studies have focused on multicomponent reactions (MCR), which allow for the efficient assembly of complex molecules from simpler precursors . These methods enhance the accessibility of this compound for further research and application.

Characterization Techniques

Characterization of the compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity. These analytical methods are crucial for understanding the relationship between structure and biological activity .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeTarget Organisms/CellsReference
AntifungalPyrazolePythium ultimum, Corynespora cassiicola
AntibacterialThiadiazoleStaphylococcus aureus, Escherichia coli
AnticancerPyrazoleVarious cancer cell lines

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on 1,3,4-Thiadiazole Derivatives

Compound ID Substituent at Thiadiazole-5 Position Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Methoxymethyl N/A N/A 279.32
5e () (4-Chlorobenzyl)thio 74 132–134 ~450*
5f () Methylthio 79 158–160 ~310*
5h () Benzylthio 88 133–135 ~370*
5j () (4-Chlorobenzyl)thio 82 138–140 ~450*

*Note: Molecular weights estimated based on substituents.

Key observations:

  • Sulfur vs. This may influence solubility and bioavailability.
  • Synthetic Efficiency : Derivatives with benzylthio groups (e.g., 5h) exhibit higher yields (88%) compared to chlorobenzylthio analogs (5e: 74%), suggesting steric or electronic factors influence reaction pathways .

Cyclopenta[c]pyrazole Analogs

lists a structurally related compound: 1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (sc-333489). Key differences include:

  • Substituent : A trifluoromethylphenyl group replaces the thiadiazole moiety in the target compound.
  • Functional Group : The carboxylic acid group in the analog contrasts with the carboxamide in the target compound, which may alter hydrogen-bonding capacity and metabolic stability .

Research Findings and Implications

  • Synthetic Challenges: The absence of yield or melting point data for the target compound (vs. 72–88% yields in derivatives) implies possible synthetic complexity or novel reaction conditions.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring and a tetrahydrocyclopenta pyrazole moiety. Its molecular formula is C11H17N3O2SC_{11}H_{17}N_3O_2S with a molecular weight of 255.34 g/mol. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
CAS Number685847-69-2
Density1.487 g/cm³

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (brain cancer) : TGI = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole compounds. For instance, derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

  • Compound 4 : Exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. For example:

  • Antibacterial : Exhibited activity against Staphylococcus aureus and Escherichia coli.
  • Fungicidal : Effective against Candida albicans .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Pyrazoles :
    A study synthesized several pyrazole derivatives and evaluated their antimicrobial properties. Among them, this compound showed promising results against both gram-positive and gram-negative bacteria.
  • In Vivo Anti-inflammatory Study :
    In an animal model of inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives are known to inhibit COX enzymes involved in the inflammatory response.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, cyclization of ethyl acetoacetate derivatives with hydrazines under basic conditions (e.g., K₂CO₃ in DMF) forms the pyrazole core. Thiadiazole moieties are introduced via nucleophilic substitution with methoxymethyl thiol precursors. Post-synthetic modifications, such as carboxamide formation, may require coupling reagents like EDCI/HOBt in anhydrous solvents .
  • Key Considerations : Optimize reaction time (typically 6–24 hours) and temperature (room temperature to 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : The tetrahydrocyclopenta[c]pyrazole protons appear as multiplet signals between δ 2.5–3.5 ppm. Methoxymethyl groups on the thiadiazole ring show singlet peaks near δ 3.3–3.5 ppm. Carboxamide NH protons are typically broad signals at δ 9–10 ppm .
  • IR : Confirm carboxamide C=O stretching at 1650–1680 cm⁻¹ and thiadiazole C-S-C vibrations at 650–750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., ~350–400 Da). Fragmentation patterns often include loss of methoxymethyl (-59 Da) or CO groups .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. For biological assays, use DMSO stock solutions (≤1% v/v) to avoid precipitation .
  • Stability : Store at –20°C under inert atmosphere. Degradation is observed in acidic/basic conditions (pH <4 or >10), leading to ring-opening of the thiadiazole moiety .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Protocol : Use software like AutoDock Vina or Schrödinger Maestro. Prepare the ligand (protonation states, energy minimization) and target proteins (e.g., lanosterol 14α-demethylase, PDB:3LD6). Validate docking poses with MD simulations (AMBER/CHARMM) .
  • Key Interactions : The thiadiazole and carboxamide groups form hydrogen bonds with catalytic residues (e.g., His310 in 3LD6). Hydrophobic interactions with the cyclopenta ring enhance binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case Example : If in vitro assays show antifungal activity but in vivo models fail, consider:

  • Pharmacokinetic factors (e.g., poor bioavailability).
  • Off-target effects (validate via CRISPR/Cas9 knockouts).
  • Assay conditions (e.g., pH, serum proteins) .
    • Validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) to confirm target engagement .

Q. What strategies mitigate isomerism challenges during synthesis?

  • Isomer Control : Use chiral catalysts (e.g., L-proline) for asymmetric cyclization. Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) .
  • Structural Confirmation : X-ray crystallography (SHELX suite) resolves stereochemistry. For unstable crystals, employ synchrotron radiation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modifications :

  • Thiadiazole substituents : Replace methoxymethyl with trifluoromethyl to enhance lipophilicity.
  • Pyrazole core : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking .
    • Assays : Test derivatives against panels of enzymes (e.g., CYP450 isoforms) to balance potency and selectivity .

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